molecular formula C12H9NO5 B12893301 2-(Methoxycarbonyl)benzo[d]oxazole-5-acrylic acid

2-(Methoxycarbonyl)benzo[d]oxazole-5-acrylic acid

Cat. No.: B12893301
M. Wt: 247.20 g/mol
InChI Key: ISUVAAPFJNUZOT-HWKANZROSA-N
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Description

2-(Methoxycarbonyl)benzo[d]oxazole-5-acrylic acid is a compound that belongs to the class of benzoxazole derivatives. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxycarbonyl)benzo[d]oxazole-5-acrylic acid typically involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form the intermediate 2-(chloromethyl)-1H-benzo[d]imidazole. This intermediate is then subjected to further reactions to introduce the methoxycarbonyl and acrylic acid groups .

Industrial Production Methods

Industrial production methods for benzoxazole derivatives often involve the use of efficient catalytic systems. For example, the dehydrogenative coupling reaction of primary alcohols with 2-aminophenol using magnetically recoverable catalysts has been reported as an efficient method for the synthesis of benzoxazoles .

Chemical Reactions Analysis

Types of Reactions

2-(Methoxycarbonyl)benzo[d]oxazole-5-acrylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like methanol or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazole derivatives .

Scientific Research Applications

2-(Methoxycarbonyl)benzo[d]oxazole-5-acrylic acid has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Methoxycarbonyl)benzo[d]oxazole-5-acrylic acid involves its interaction with specific molecular targets and pathways. For instance, benzoxazole derivatives have been shown to inhibit certain enzymes and proteins, leading to their biological effects. The compound may also interact with cellular receptors and signaling pathways, contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(Methoxycarbonyl)benzo[d]oxazole-5-acrylic acid include:

  • 2-Methoxy-5-chlorobenzo[d]oxazole
  • 2-Ethoxybenzo[d]oxazole
  • 2-Ethoxy-5-chlorobenzo[d]oxazole

Comparison

Compared to these similar compounds, this compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. For example, the presence of the methoxycarbonyl and acrylic acid groups may enhance its solubility and reactivity, making it a valuable intermediate in synthetic chemistry .

Properties

Molecular Formula

C12H9NO5

Molecular Weight

247.20 g/mol

IUPAC Name

(E)-3-(2-methoxycarbonyl-1,3-benzoxazol-5-yl)prop-2-enoic acid

InChI

InChI=1S/C12H9NO5/c1-17-12(16)11-13-8-6-7(3-5-10(14)15)2-4-9(8)18-11/h2-6H,1H3,(H,14,15)/b5-3+

InChI Key

ISUVAAPFJNUZOT-HWKANZROSA-N

Isomeric SMILES

COC(=O)C1=NC2=C(O1)C=CC(=C2)/C=C/C(=O)O

Canonical SMILES

COC(=O)C1=NC2=C(O1)C=CC(=C2)C=CC(=O)O

Origin of Product

United States

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